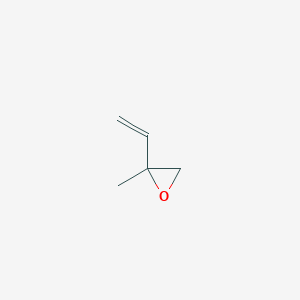

2-Methyl-2-vinyloxirane

Description

Significance of Epoxides in Synthetic Methodology

Epoxides, or oxiranes, are a class of cyclic ethers containing a three-membered ring with one oxygen and two carbon atoms. numberanalytics.comnumberanalytics.com This structure is characterized by significant ring strain, which is the primary driver for their high reactivity and, consequently, their immense value in synthetic organic chemistry. numberanalytics.com Epoxides are considered powerful synthetic intermediates because they can be readily converted into a wide array of other functional groups. numberanalytics.comstudysmarter.co.uk

The principal reaction that epoxides undergo is nucleophilic ring-opening. This process can be catalyzed by either acid or base, allowing for the introduction of a diverse range of nucleophiles. The reaction results in the formation of 1,2-difunctionalized compounds, such as diols (from reaction with water), amino alcohols (from amines), and ethers (from alcohols). studysmarter.co.uk This reactivity enables the construction of complex molecules with high levels of regio- and stereoselectivity, which is crucial in the synthesis of pharmaceuticals and natural products. numberanalytics.comnumberanalytics.com

Furthermore, epoxides are foundational in polymer chemistry, particularly in the production of epoxy resins, which are used extensively as adhesives, coatings, and composite materials. numberanalytics.com The synthesis of epoxides itself is well-established, with common methods including the oxidation of alkenes with peroxy acids (like m-CPBA) or the cyclization of halohydrins. organicchemistrytutor.com The development of asymmetric epoxidation techniques, such as the Sharpless and Jacobsen epoxidations, has further enhanced their importance by providing access to chiral epoxides, which are essential for enantioselective synthesis. numberanalytics.com

The Unique Reactivity Profile of Vinyloxiranes

Vinyloxiranes, including 2-methyl-2-vinyloxirane, possess a rich chemistry due to the conjugation of the strained oxirane ring with a carbon-carbon double bond. acs.org This proximity creates a unique electronic environment that allows for reaction pathways not available to simple epoxides or alkenes alone. acs.org The reactivity of vinyloxiranes can be broadly categorized into nucleophilic ring-opening, transition-metal-catalyzed transformations, and rearrangements.

Nucleophilic attack on vinyloxiranes can proceed through two main pathways: a direct Sₙ2 attack at one of the epoxide carbons or a conjugated Sₙ2' attack at the terminal carbon of the vinyl group. The regioselectivity of this attack is influenced by the nature of the nucleophile, the substrate, and the reaction conditions. acs.orgacs.org

Transition-metal catalysis, particularly with palladium, has significantly expanded the synthetic utility of vinyloxiranes. acs.org Palladium(0) complexes can catalyze the ring-opening of vinyloxiranes to form π-allylpalladium intermediates. These intermediates can then react with a variety of nucleophiles, leading to the formation of functionalized allylic alcohols in a regio- and stereoselective manner. acs.orgmdpi.com This methodology has been applied in cycloaddition reactions with heterocumulenes and alkylations with various partners. acs.orgnih.gov

This compound exhibits specific reactivity patterns due to its tertiary, substituted epoxide center. For instance, it can undergo Lewis acid-catalyzed rearrangements. One notable application is its use as a "masked dienolate". In the presence of a Lewis acid like scandium triflate, it rearranges to form a dienol, which can then participate in reactions such as direct vinylogous Mannich-type additions to imines, producing complex amino-aldehyde products. acs.orgnih.govresearchgate.net This strategy avoids the separate formation of a potentially unstable enolate or silyl (B83357) enol ether. acs.org Furthermore, optically active 2-methyl-2-vinyloxiranes can undergo stereospecific rearrangements to generate aldehydes with a quaternary carbon center, a valuable structural motif in organic synthesis. ucla.edu

| Reaction Type | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|

| Palladium-Catalyzed Alkylation | Pd(PPh₃)₄ / dppp | Functionalized Allylic Alcohols | acs.org |

| Vinylogous Mannich-Type Reaction | Sc(OTf)₃ | γ-Amino-α,β-unsaturated Aldehydes | acs.org |

| Rearrangement to Quaternary Aldehyde | BF₃·OEt₂ or ZnCl₂ | 2-Methyl-2-vinylalkanals | ucla.edu |

| Hydrolysis | HCl (aq) | Diols | copernicus.org |

| Reaction with Nitric Acid | Fuming HNO₃ | Isomeric Hydroxynitrates | copernicus.org |

Historical Context of this compound Research Trajectories

The study of this compound has evolved significantly over the decades, mirroring broader trends in the development of synthetic organic chemistry.

Early investigations into vinyloxiranes date back to the 1930s. In 1933, Pummerer and Reindel reported the epoxidation of isoprene (B109036) using perbenzoic acid, which yielded this compound, albeit in modest yields of 30-40%. google.com For many years, research focused on fundamental aspects of its reactivity, such as its thermal decomposition. Gas-phase thermolysis studies in the 1970s explored the kinetics of its rearrangement to various products, including 2,3-dihydrofuran (B140613) and different butenals, providing mechanistic insights into the competing pathways of C-O versus C-C bond cleavage. cdnsciencepub.com

The landscape of vinyloxirane chemistry was transformed with the advent of modern transition-metal catalysis. Seminal work in the 1980s by research groups like Trost and Fujinami demonstrated that palladium(0) catalysts could efficiently promote the ring-opening of vinyloxiranes and subsequent reaction with carbon dioxide to form cyclic carbonates. mdpi.com This opened the door for a vast number of palladium-catalyzed transformations involving vinyloxiranes throughout the 1990s and 2000s, including allylic alkylations, aminations, and cycloadditions. acs.orgacs.orgrsc.org

In the 21st century, research has increasingly focused on the application of this compound in more complex and stereoselective syntheses. Studies in the early 2000s established its utility as a masked dienolate for vinylogous aldol (B89426) and Mannich reactions, providing rapid access to useful building blocks. acs.orgnih.govscholaris.ca Concurrently, methods were developed that capitalized on the rearrangement of chiral 2-methyl-2-vinyloxiranes, obtained via asymmetric epoxidation, to create challenging quaternary stereocenters with high optical purity. ucla.edu These modern applications underscore the compound's enduring importance as a sophisticated tool in advanced organic synthesis.

| Period | Key Research Focus | Significance | Reference |

|---|---|---|---|

| 1930s | Initial Synthesis | First reported synthesis from isoprene via epoxidation. | google.com |

| 1970s | Mechanistic Studies | Investigation of thermal rearrangement pathways and kinetics. | cdnsciencepub.com |

| 1980s | Transition-Metal Catalysis | Development of palladium-catalyzed ring-opening and carboxylation. | mdpi.com |

| 2000s | Asymmetric Synthesis & Complex Reactions | Use as a masked dienolate in Mannich reactions and stereospecific rearrangements to form quaternary centers. | acs.org, ucla.edu |

Table of Mentioned Compounds

| Common Name/Type | IUPAC Name |

| This compound | 2-Ethenyl-2-methyloxirane |

| Isoprene | 2-Methylbuta-1,3-diene |

| m-CPBA | 3-Chloroperoxybenzoic acid |

| 2,3-Dihydrofuran | 2,3-Dihydrofuran |

| Scandium triflate | Trifluoromethanesulfonic acid scandium(3+) salt |

| BF₃·OEt₂ | Boron trifluoride diethyl etherate |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) |

| dppp | 1,3-Bis(diphenylphosphino)propane |

| Allylic alcohol | Prop-2-en-1-ol (general class) |

| Diol | Ethane-1,2-diol (general class) |

| Amino alcohol | 2-Aminoethanol (general class) |

| Epoxy resin | N/A (Polymer class) |

| Halohydrin | 2-Chloroethanol (general class) |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethenyl-2-methyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-5(2)4-6-5/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCDMHWSPLRYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Record name | ISOPRENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20543 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701031061 | |

| Record name | 2-Methyl-2-vinyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isoprene oxide is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] | |

| Record name | ISOPRENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20543 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-2-vinyloxirane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11521 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1838-94-4 | |

| Record name | ISOPRENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20543 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-2-vinyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1838-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2-vinyloxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001838944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1838-94-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-2-vinyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-2-vinyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-EPOXY-3-METHYL-1-BUTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O364AQJ1K5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Methyl 2 Vinyloxirane and Its Derivatives

Direct Synthesis Approaches

Direct synthesis of 2-Methyl-2-vinyloxirane often involves the formation of its precursors through coupling reactions followed by epoxidation of the resulting vinyl-containing substrates.

Coupling Reactions for this compound Precursors

The synthesis of precursors to this compound can be achieved through various coupling reactions. One notable method involves the manganese-catalyzed sequential C-H and C-C/C-Het bond activation. researchgate.netrsc.org This approach has been successfully applied to the coupling of various substrates with 2-vinyloxiranes, including this compound, to yield allylic alcohols. researchgate.netrsc.org For instance, the reaction of certain nitrogen-containing aromatic compounds with this compound in the presence of a manganese catalyst like [MnBr(CO)5] and sodium acetate (B1210297) in diethyl ether at 90°C can produce the corresponding allylic alcohol in good yield. rsc.org This methodology is scalable and has been demonstrated to be efficient even under neat (solvent-free) conditions. rsc.org

Another approach involves indium-mediated reactions. The reaction of vinyl epoxides with allyl bromides in the presence of indium can lead to a consecutive 1,2-shift and allylation, yielding bishomoallylic alcohols. doi.org This method has been shown to be highly regioselective. doi.org

Epoxidation Strategies for Vinyl-Containing Substrates

The epoxidation of dienes where one of the double bonds is part of a vinyl group is a common strategy to produce vinyloxiranes. The selectivity of this reaction often depends on the electronic properties of the double bonds. Electrophilic epoxidizing agents, such as meta-chloroperoxybenzoic acid (mCPBA), will preferentially react with the more electron-rich double bond. acs.org For example, in substrates containing both a vinyl group and a more substituted, electron-rich alkene, mCPBA will selectively epoxidize the latter. acs.org

The Corey-Chaykovsky reaction, which utilizes sulfur ylides, is another valuable method for transforming carbonyl compounds into epoxides, including vinyl epoxides. acs.org This reaction can be performed using a catalytic amount of a sulfide (B99878), such as tetrahydrothiophene, which reacts with an allyl halide to form a sulfonium (B1226848) ylide in situ. This ylide then reacts with an aldehyde to produce the corresponding vinyl epoxide. acs.orgrsc.org

Asymmetric Synthesis of Chiral this compound Analogues

The synthesis of optically active vinyloxiranes is of significant interest due to their utility as chiral building blocks in organic synthesis.

Application of Sharpless-Katsuki Asymmetric Epoxidation

The Sharpless-Katsuki asymmetric epoxidation is a powerful and widely used method for the enantioselective synthesis of 2,3-epoxy alcohols from allylic alcohols. organicreactions.orgtcichemicals.com This reaction employs a titanium(IV) isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. tcichemicals.comchem-station.com The stereochemistry of the resulting epoxide is dictated by the chirality of the DET used, making the outcome highly predictable. tcichemicals.com

This methodology has been applied to the synthesis of precursors for chiral this compound analogues. For instance, E-allylic alcohols can be epoxidized with high enantioselectivity (often >90% ee) using D-(-)-diisopropyl tartrate. ucla.edu The resulting optically active epoxy alcohols can then be converted to the corresponding epoxy aldehydes via Swern oxidation, followed by Wittig methylenation to yield the desired chiral 2-methyl-2-vinyl-3-alkyloxiranes. ucla.edu

Enantioselective Approaches to Optically Active Vinyloxiranes

Beyond the Sharpless-Katsuki epoxidation, other enantioselective methods for synthesizing chiral vinyloxiranes have been developed. One such approach involves the use of chiral sulfur ylides. The reaction of an aldehyde with an ylide generated from an allyl halide and a chiral sulfide can produce optically active vinyl oxiranes. acs.org For example, the use of a C2-symmetric chiral sulfide, (2R,5R)-dimethylthiolane, has been shown to mediate the enantioselective conversion of aldehydes to oxiranes with good yields and enantiomeric excesses. acs.org

Another strategy involves the reaction of (α-haloallyl)lithiums with chiral boronic esters, such as those derived from Ipc₂BOMe. nih.govresearchgate.net The resulting (Z)-(γ-haloallyl)boranes react with aldehydes to produce chiral syn-α-chlorohydrins, which can be cyclized to cis-vinylepoxides with high diastereomeric and enantiomeric excess. nih.govresearchgate.net The enantioselectivity of this process can be sensitive to the reaction conditions. nih.govresearchgate.net

Preparation of Isotope-Labeled this compound

Isotope-labeled compounds are invaluable tools in mechanistic studies and metabolic research. Methods for the preparation of isotope-labeled this compound and its derivatives have been reported.

(E)-1-Hydroxy-2-methylbut-2-enyl 4-diphosphate, a downstream metabolite, has been synthesized from this compound. researchgate.net A method has also been developed to produce its isotope-labeled versions, [1-³H]- and [1-²H₁]-, from the same starting material. researchgate.net This multi-step synthesis introduces the hydrogen isotope in the final step using deuterated or tritiated sodium borohydride. researchgate.net

Furthermore, the synthesis of deuterium-labeled compounds can be achieved through H-D exchange reactions. nih.gov A system utilizing Pd/C, aluminum powder, and D₂O can facilitate the selective deuteration of various organic molecules. nih.gov While not directly applied to this compound in the provided literature, this method offers a potential route for its deuteration. For instance, treatment of this compound with CuCl₂ and LiCl can yield the corresponding chloro-aldehyde, which could be a substrate for subsequent isotope labeling reactions. researchgate.net Additionally, [¹⁷O]-2-methyl-2-vinyloxirane has been synthesized and used in the preparation of other labeled compounds. researchgate.net

Purification and Handling Considerations for Reactive Vinyloxiranes

The inherent reactivity of vinyloxiranes, such as this compound, makes them valuable synthetic intermediates. However, this same reactivity presents significant challenges regarding their purification and handling. The strained epoxide ring, coupled with the adjacent vinyl group, renders the molecule susceptible to polymerization, hydrolysis, and other degradation pathways. nih.govnih.govcopernicus.org Therefore, strict protocols are necessary to ensure the purity and stability of these compounds for experimental use.

Reactivity and Stability

This compound is a highly reactive and flammable compound. nih.govthermofisher.com Its primary modes of instability are polymerization and hydrolysis. Epoxides are known to undergo polymerization when heated or in the presence of catalysts, which can be violent. nih.gov The compound reacts with a wide range of substances, including acids, bases, oxidizing agents, and reducing agents. nih.gov Reaction with water, especially when catalyzed by acid, can lead to hydrolysis, forming the corresponding diol (2-methyl-3-butene-1,2-diol). nih.govcopernicus.org

Due to its high reactivity, this compound is classified as a flammable liquid and requires careful handling to avoid ignition sources such as heat, flames, and sparks. thermofisher.com Vapors can form explosive mixtures with air. The compound's stability is maintained under recommended storage conditions, which typically involve refrigeration. nih.govthermofisher.com

Common Impurities and Degradation

Impurities in this compound can arise from its synthesis or degradation. Common synthetic by-products can include carbonyl compounds like aldehydes. google.com Degradation primarily occurs through hydrolysis to form diols or through polymerization. nih.govcopernicus.org The presence of acidic or basic residues can catalyze these degradation pathways, making their removal critical during purification. nih.gov Studies have shown that the stability of epoxides can be significantly different; for instance, 1,2-epoxybutene-3 (vinyloxirane) is much less stable under acidic conditions than 1,2:3,4-diepoxybutane. nih.gov

The major degradation pathways that must be considered during purification and handling include:

Acid-Catalyzed Hydrolysis: Protonation of the epoxide oxygen followed by nucleophilic attack by water. nih.gov

Base-Catalyzed Hydrolysis: Direct nucleophilic attack by hydroxide (B78521) ions.

Polymerization: Can be initiated by acids, bases, or heat, leading to the formation of polyethers. nih.gov

Oxidative Degradation: While less commonly cited for this specific molecule compared to hydrolysis or polymerization, exposure to strong oxidizing agents will lead to degradation. nih.gov

Purification Techniques

Several methods can be employed to purify this compound, with the choice depending on the scale and the nature of the impurities.

Distillation: Distillation is a primary technique for purifying epoxides. google.com For this compound, which has a boiling point of 80-81 °C, atmospheric distillation can be effective. sigmaaldrich.com In some cases, extractive distillation, which involves adding a solvent to alter the relative volatilities of the components, may be used to separate close-boiling impurities. google.com To remove carbonyl impurities, a reactive distillation process has been patented where the epoxide is treated with a compound containing an amino (NH₂) group during distillation. google.comgoogle.com For heat-sensitive materials, vacuum distillation or molecular distillation are gentler alternatives that reduce the thermal stress on the compound. toptiontech.comacs.org

Chromatography: Chromatographic methods are well-suited for high-purity applications and for removing non-volatile impurities.

Flash Chromatography: This technique has been successfully used for purifying products from reactions involving this compound, often using a mobile phase like hexane (B92381) and ethyl acetate. copernicus.orgscholaris.ca The addition of a small amount of a tertiary amine, such as triethylamine, to the eluent can be beneficial to prevent the epoxide from degrading on the acidic silica (B1680970) gel. scholaris.ca

Preparative Gas Chromatography (GC): For small quantities requiring very high purity, preparative GC can be used to isolate the desired compound. cdnsciencepub.com

The table below summarizes common purification methods.

| Purification Method | Principle | Application Notes |

| Fractional Distillation | Separation based on differences in boiling points. | Effective for separating volatile impurities. The boiling point of this compound is 80-81 °C. sigmaaldrich.com |

| Extractive Distillation | A solvent is added to alter the relative volatility of components, facilitating separation. | Useful for separating components with close boiling points. google.com |

| Reactive Distillation | Chemical reaction is combined with distillation to remove specific impurities. | Can be used to remove carbonyl impurities by reacting them with amines. google.comgoogle.com |

| Flash Chromatography | Separation based on differential adsorption of components to a stationary phase (e.g., silica gel). | Suitable for removing non-volatile impurities. The stationary phase may need to be neutralized to prevent epoxide degradation. copernicus.orgscholaris.ca |

| Preparative Gas Chromatography | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. | Provides very high purity for small-scale preparations. cdnsciencepub.com |

Handling and Storage Protocols

Proper handling and storage are paramount to maintain the integrity of reactive vinyloxiranes and ensure safety.

Handling:

All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. cmu.edu

Personal Protective Equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and a lab coat, must be worn. lehman.edu

Given the high flammability, all sources of ignition must be eliminated from the work area. Use non-sparking tools and take precautions against static discharge by grounding equipment. thermofisher.com

Avoid contact with incompatible materials such as strong acids, bases, and oxidizing agents. nih.gov

Containers should be kept tightly sealed when not in use to prevent exposure to air and moisture. thermofisher.com

Storage:

this compound should be stored in a refrigerator at temperatures between 2-8°C. nih.govsigmaaldrich.com

Store in a dry and well-ventilated place, away from incompatible materials. thermofisher.com

Containers must be sealed tightly and kept upright to prevent leakage.

Some reactive chemicals are shipped with inhibitors to prevent polymerization; it is important to be aware of their presence and depletion over time. unl.edu

The following table provides a summary of key handling and storage data for this compound.

| Parameter | Value/Recommendation | Source(s) |

| Boiling Point | 80 - 81 °C | sigmaaldrich.com |

| Density | 0.857 g/mL at 25 °C | sigmaaldrich.com |

| Flash Point | -8 °C (closed cup) | sigmaaldrich.com |

| Storage Temperature | 2 - 8 °C (Refrigerate) | nih.govsigmaaldrich.comglpbio.com |

| Incompatible Materials | Strong oxidizing agents, acids, bases, reducing agents | nih.gov |

| Key Hazards | Highly flammable, polymerizable, causes skin and eye irritation | nih.govthermofisher.com |

Elucidation of Reactivity and Reaction Mechanisms of 2 Methyl 2 Vinyloxirane

Ring-Opening Reactions of the Oxirane Moiety

The high ring strain and the polarized C-O bonds of the oxirane ring in 2-methyl-2-vinyloxirane make it susceptible to ring-opening reactions. These reactions can be initiated by either nucleophiles or electrophiles, leading to a diverse range of functionalized products.

Nucleophilic attack is a common mode of reaction for epoxides. thieme-connect.de In the case of this compound, the regioselectivity of the nucleophilic attack is a key consideration, with the nucleophile potentially attacking either the tertiary carbon (C2) or the secondary carbon (C3) of the oxirane ring.

The reaction of epoxides with amines, known as aminolysis, is a fundamental method for the synthesis of vicinal amino alcohols. The aminolysis of vinyloxiranes is noted to be stereospecific and highly regioselective, yielding 2-vinyl-2-amino alcohols. sci-hub.se Studies on the aminolysis of vinylepoxides have shown that the reaction can be influenced by stereoelectronic effects. sci-hub.se For instance, the acid-catalyzed intramolecular ring-opening of vinylepoxides by oxygen nucleophiles proceeds with a high degree of regioselectivity, attacking the allylic oxirane carbon. sci-hub.se

In the context of intermolecular aminolysis, subjecting vinylepoxides to ammonium (B1175870) hydroxide (B78521) can be a slow reaction, but it can produce the corresponding amino alcohol with high regioselectivity. sci-hub.se More efficient protocols for the regioselective and stereospecific aminolysis of vinylepoxides have been developed, utilizing milder reaction conditions and achieving shorter reaction times with higher yields across a broader range of substrates. For example, the aminolysis of a vinylepoxide with ammonium hydroxide can afford the desired anti-amino alcohol as a single detectable regioisomer in excellent yield. The addition of primary and secondary aliphatic amines to glycal-derived allyl epoxides has been shown to be completely 1,2-regio- and anti-stereoselective. researchgate.net

Table 1: Regioselectivity in Aminolysis of Vinylepoxides | Substrate | Nucleophile | Conditions | Major Product | Regioisomeric Ratio | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | (2R,3R)-2-((benzyloxy)methyl)-3-vinyloxirane | NH4OH | - | anti-amino alcohol | Single regioisomer | | | trans-2-phenyl-3-methyloxirane | Ammonia, TsOH·H2O, 130°C | 2-amino-1-phenylpropanol | 1.7:1 | sci-hub.se | | Vinylepoxide 10 | Ammonia, TsOH·H2O, 130°C | 11 | 4:1 | sci-hub.se |

The hydrolysis of this compound leads to the formation of 2-methyl-3-butene-1,2-diol (also known as 1,2-ISOPOH). This reaction is typically carried out under acidic conditions. For instance, dissolving this compound in 0.1 M HCl at 50°C for 30 minutes results in its hydrolysis to the corresponding diol. copernicus.orgresearchgate.net The hydrolysis of isoprene-derived hydroxy epoxides is considered an efficient process under atmospheric conditions, particularly on lower pH secondary organic aerosol (SOA). oberlin.edu While this compound itself was not observed as a product in certain atmospheric reaction studies, its hydrolysis product, 1,2-ISOPOH, was identified, indicating that the epoxide hydrolyzes under the experimental conditions. copernicus.org

The mechanism of hydrolysis is significant in atmospheric chemistry, where isoprene (B109036) oxidation can lead to the formation of epoxides that subsequently hydrolyze to form polyols, contributing to SOA mass. oberlin.edu The hydrolysis rate constants are influenced by the carbon substitution pattern on the epoxide ring and the presence of neighboring hydroxyl groups. oberlin.edu

Organometallic reagents, such as Grignard reagents, are potent nucleophiles that react with epoxides. The reaction of this compound with the Grignard reagent derived from 3-chloro-2-methyl-1-propene in the presence of copper(I) iodide (CuI) yields the corresponding allylic alcohol in high yield. thieme-connect.com This type of reaction is an S_N2′ Grignard coupling, where the nucleophile attacks the γ-position of the allylic system. thieme-connect.com

Vinyloxiranes can also be alkylated with organolithium reagents and subsequently undergo cyclopropanation in tandem reactions. google.comresearchgate.net For example, this compound can be treated with isopropyl-lithium, followed by dibromomethane (B42720) and tert-butyl magnesium chloride to produce a cyclopropyl (B3062369) carbinol. google.com The SN2' addition of organocopper reagents to vinyloxiranes is another important transformation. acs.org

Table 2: Reactions of this compound with Organometallic Reagents

| Organometallic Reagent | Catalyst/Additive | Product Type | Yield | Reference |

|---|---|---|---|---|

| Grignard of 3-chloro-2-methyl-1-propene | CuI | Allylic alcohol | 97% | thieme-connect.com |

| Isopropyl-lithium, then CH2Br2/t-BuMgCl | - | Cyclopropyl carbinol | 84% | google.com |

While less common than nucleophilic ring-opening for simple epoxides, electrophilic activation is a key step in many ring-opening reactions of this compound, especially those catalyzed by Lewis acids or transition metals. acs.org

Various metals can promote the electrophilic ring-opening of epoxides, including vinyl epoxides. researchgate.net Palladium catalysts, for instance, are used in the ring-opening of this compound. acs.org In the presence of a palladium catalyst like Pd(dba)₃·CHCl₃/BINAP, this compound can form a zwitterionic π-allyl palladium intermediate. acs.org This intermediate can then react with other substrates, such as cyclopropenones, leading to further transformations. acs.org The choice of palladium catalyst and ligand can influence the yield and stereoselectivity of the reaction. acs.org For example, reactions have been tested with Pd(acac)₂, PdCl₂, Pd(TFA)₂, and Pd(PPh₃)₄. acs.org

Scandium triflate (Sc(OTf)₃) has also been used to catalyze the ring-opening of vinyloxiranes, generating β,γ-unsaturated aldehydes in situ. acs.org This demonstrates the role of the metal as a Lewis acid that coordinates to the epoxide oxygen, facilitating the ring-opening and rearrangement. Iridium catalysts have also been noted for the electrophilic ring-opening of 2-methyl-2-vinyloxiranes. researchgate.net

Table 3: Metal-Promoted Ring-Opening Reactions of this compound

| Metal Promoter/Catalyst | Ligand/Co-catalyst | Intermediate/Product Type | Reference |

|---|---|---|---|

| Pd(dba)₃·CHCl₃ | BINAP | Zwitterionic π-allyl palladium intermediate | acs.org |

| Pd(OAc)₂ | dppb | Conjugated alkadienyl carboxylate | acs.org |

| Sc(OTf)₃ | - | β,γ-unsaturated aldehyde | acs.org |

| Iridium Catalyst | - | - | researchgate.net |

Metal-Promoted Electrophilic Ring Opening

Regiochemical and Stereochemical Control in Ring-Opening

The ring-opening of unsymmetrical epoxides like this compound can, in principle, lead to two different regioisomers. The factors that govern this regioselectivity, as well as the stereochemical outcome of the reaction, are of paramount importance for the synthetic utility of this substrate.

The regioselectivity of epoxide ring-opening is primarily dictated by the reaction mechanism, which can be either Sₙ1-like or Sₙ2-like. libretexts.org This, in turn, is influenced by the substitution pattern of the epoxide, the nature of the nucleophile, and the catalyst employed.

Substitution Pattern: In this compound, the epoxide ring bears a tertiary carbon and a secondary carbon. Under acidic conditions or with catalysts that can stabilize positive charge, the reaction tends to proceed through an Sₙ1-like mechanism. libretexts.org In this scenario, the nucleophile attacks the more substituted carbon atom (the tertiary carbon), which can better accommodate the developing positive charge in the transition state. libretexts.org Conversely, under basic or neutral conditions with a strong nucleophile, an Sₙ2 mechanism is favored. libretexts.org Here, steric hindrance plays a dominant role, and the nucleophile attacks the less substituted carbon atom (the secondary, vinylic carbon). libretexts.org For example, the aminolysis of this compound with benzylamine (B48309) at elevated temperatures resulted in the exclusive formation of the product arising from attack at the least hindered carbon atom. emich.edu

Nucleophile: The nature of the nucleophile is crucial. Strong, "hard" nucleophiles generally favor Sₙ2-type attack at the less hindered position. Weaker, "soft" nucleophiles, especially in the presence of a Lewis acid, can lead to attack at the more substituted carbon. The use of diborylmethide lithium salts as nucleophiles for the ring-opening of this compound resulted in exclusive attack at the homoallylic position (the carbon of the vinyl group), demonstrating substrate control over regioselectivity. lookchem.com

Catalyst: The catalyst plays a pivotal role in determining the reaction pathway. Lewis acids can promote an Sₙ1-like opening by coordinating to the epoxide oxygen, thereby facilitating C-O bond cleavage to form a carbocation-like intermediate. libretexts.org Transition metal catalysts, such as palladium, can lead to different regiochemical outcomes. In a palladium-catalyzed reaction, this compound can form a zwitterionic π-allyl palladium intermediate, which then reacts with a nucleophile. acs.org The regioselectivity of this subsequent reaction is controlled by the electronics and sterics of the palladium complex. For instance, palladium-catalyzed ring-opening of this compound with diborylmethide lithium salts proceeded via an exclusive Sₙ2 mechanism. lookchem.com

The following table summarizes the influence of different factors on the regioselectivity of the ring-opening of this compound.

| Factor | Condition | Predominant Mechanism | Site of Nucleophilic Attack | Product Type |

| Reaction Conditions | Acidic | Sₙ1-like | More substituted carbon (C2) | Tertiary alcohol |

| Basic/Neutral | Sₙ2 | Less substituted carbon (C3) | Allylic alcohol | |

| Nucleophile | Strong (e.g., amines) | Sₙ2 | Less substituted carbon (C3) | Amino alcohol emich.edu |

| Stabilized (e.g., diborylmethide) | Sₙ2 | Homoallylic position | Borylated alcohol lookchem.com | |

| Catalyst | Lewis Acid | Sₙ1-like | More substituted carbon (C2) | Varies with nucleophile |

| Palladium | Forms π-allyl intermediate | Varies with ligand/nucleophile | Varies acs.org |

Achieving control over the stereochemistry of the newly formed stereocenters during the ring-opening of this compound is a significant synthetic challenge. Stereodivergent synthesis, the ability to selectively produce any stereoisomer of a product from a common starting material, is a highly desirable goal. nih.gov

Sₙ2 reactions on epoxides are inherently stereospecific, proceeding with inversion of configuration at the attacked stereocenter. emich.edu This principle can be exploited to generate specific diastereomers. For example, the ring-opening of an enantiomerically pure epoxide with a nucleophile will result in a product with a predictable stereochemistry.

Stereodivergent approaches to vicinal amino alcohols have been developed using vinylepoxides as starting materials. These strategies rely on the ability to perform the ring-opening with either inversion or retention of stereochemistry. While Sₙ2 reactions provide the inversion product, achieving retention can be more challenging and may require a two-step sequence or a specific catalytic system. By having access to both enantiomers of the epoxide and methods for both inversion and retention of stereochemistry during the ring-opening, all possible stereoisomers of the product can be synthesized.

The use of chiral catalysts can enable enantioselective and diastereoselective ring-opening reactions. For instance, cooperative catalysis, using a combination of a metal catalyst and an organocatalyst, has been shown to be effective in creating multiple stereocenters with high control. researchgate.net While not specifically demonstrated on this compound in the provided context, these advanced catalytic methods represent the state-of-the-art for achieving stereodivergent synthesis.

Factors Governing Regioselectivity (e.g., Substitution Pattern, Nucleophile, Catalyst)

Rearrangement Reactions of this compound

In addition to ring-opening reactions involving external nucleophiles, this compound can undergo intramolecular rearrangement reactions, particularly under thermal conditions.

Thermally Induced Rearrangements

Heating this compound can induce rearrangements to form isomeric compounds, most notably dihydrofurans. These reactions are driven by the release of ring strain in the epoxide.

The thermal rearrangement of vinyloxiranes to dihydrofurans is a well-established process. cdnsciencepub.comgoogle.com For 2-vinyloxirane, thermolysis leads to the formation of 2,3-dihydrofuran (B140613). cdnsciencepub.com The mechanism is proposed to involve the homolytic cleavage of the oxirane C-C bond, leading to a carbonyl-ylide intermediate. cdnsciencepub.comoup.com This intermediate then cyclizes to form the dihydrofuran ring.

In the case of substituted vinyloxiranes, the rearrangement can be stereospecific. For example, the thermolysis of trans-2,3-disubstituted vinyloxiranes can lead to cis-2,5-disubstituted dihydrofurans, and vice versa. acs.org This stereospecificity is consistent with a concerted, pericyclic mechanism.

The table below shows examples of thermally induced rearrangements of vinyloxiranes.

| Reactant | Product | Conditions | Mechanistic Feature |

| 2-Vinyloxirane | 2,3-Dihydrofuran | 270-310 °C (gas phase) | Carbonyl-ylide intermediate cdnsciencepub.com |

| Substituted Vinyloxiranes | Dihydrofurans | Heating | Stereospecific acs.org |

| Methyl 4,5-epoxy-3-methoxycarbonyl-4-methyl-trans-2-pentenoate | Dimethyl 4-methyl-2,5-dihydrofuran-2,3-dicarboxylate | Heated with acetylenic compounds | Rearrangement with C-O bond cleavage oup.com |

It has been noted that the presence of certain reagents can influence the course of these rearrangements. For example, the thermal reaction of a substituted vinyloxirane, methyl 4,5-epoxy-3-methoxycarbonyl-4-methyl-trans-2-pentenoate, with acetylenic compounds led to the formation of a 2,5-dihydrofuran (B41785) derivative. oup.com This suggests that the reaction may proceed through a different mechanism or that the acetylenic compound acts as a trap for a reactive intermediate.

Isomerization to Butenals and Associated Diradical/Ylide Intermediates

The thermal isomerization of vinyloxiranes, including this compound, can lead to the formation of butenals. Mechanistic studies on the parent compound, 2-vinyloxirane, suggest that this transformation proceeds through the formation of intermediate species. cdnsciencepub.com The formation of butenals is believed to involve a carbon-oxygen diradical intermediate, which arises from the rupture of the oxirane C-O bond. cdnsciencepub.comresearchgate.net This is considered the rate-determining step in the formation of butenals. cdnsciencepub.comresearchgate.net

In addition to the diradical pathway leading to butenals, a competing pathway involving a carbonyl-ylide intermediate can lead to the formation of dihydrofurans. cdnsciencepub.comresearchgate.net For 3-deuterio-2-vinyloxirane at 307.4 °C, the relative rates of various processes have been determined, highlighting the competition between different rearrangement pathways. cdnsciencepub.com

| Process | Relative Rate |

| cis-trans-isomerization | 1.0 |

| dihydrofuran formation | 0.88 |

| racemization | 40.2 |

| butenal formation | 5.94 |

| Table 1: Relative rates of thermal rearrangement processes for 3-deuterio-2-vinyloxirane at 307.4 °C. cdnsciencepub.com |

Acid-Catalyzed Rearrangements

In the presence of acid catalysts, 2-methyl-2-vinyl-3-alkyloxiranes undergo a facile 1,2-alkyl migration to produce 2-methyl-2-vinylalkanals. ucla.edu This rearrangement is significant as it establishes an acyclic quaternary carbon center. ucla.edu The reaction is promoted by various Lewis acids under mild conditions. ucla.edu The process involves coordination of the Lewis acid to the epoxide oxygen, which facilitates the cleavage of the tertiary carbon-oxygen bond. This is followed by the migration of an alkyl group to the resulting cationic center. ucla.edu

The migratory aptitude of the substituent can influence the reaction outcome. For instance, with groups that have a lower migratory aptitude, such as cyclohexylmethyl, hydride migration can compete with alkyl migration, leading to the formation of ketones alongside the expected aldehydes. ucla.edu

Table 2: Conditions for Acid-Catalyzed Rearrangement of 2-Methyl-2-vinyl-3-alkyloxiranes

| Catalyst/Condition | Temperature |

|---|---|

| BF3·OEt2 | -78 °C |

| 5 M LiClO4 in ether | Reflux |

| Anhydrous Zn(OTf)2 | - |

| Anhydrous ZnCl2 | - |

| EtAlCl2 | - |

| Silica (B1680970) gel | - |

| Sonication | - |

A key stereochemical feature of the acid-catalyzed 1,2-alkyl migration is the inversion of configuration at the tertiary epoxide carbon. ucla.edu This stereospecific outcome suggests a backside attack mechanism, characteristic of S\textsubscript{N}2 reactions, where the migrating alkyl group attacks the developing cationic center from the side opposite to the leaving oxygen group. ucla.edumedium.com The stereochemical integrity of the process has been shown to be high, with minimal loss of stereochemistry observed. ucla.edu This inversion of configuration has been confirmed through the synthesis of molecules with known absolute stereochemistry, such as (S)-(-)-α-methylphenylalanine. ucla.edu

1,2-Alkyl Migrations and Quaternary Carbon Formation

Aza-Cope Rearrangement-Mannich Cyclization Sequences

This compound is a valuable precursor in tandem reaction sequences, notably the aza-Cope rearrangement-Mannich cyclization. emich.eduwikipedia.org This powerful sequence allows for the rapid construction of complex nitrogen-containing cyclic structures. wikipedia.org The process typically begins with the aminolysis of this compound, where an amine attacks the epoxide, usually at the least sterically hindered carbon, to form a β-amino alcohol. emich.edu

This amino alcohol then serves as the substrate for the aza-Cope rearrangement-Mannich cyclization. The sequence is initiated by the formation of an iminium ion from the amino alcohol. emich.eduwikipedia.org This is followed by a acs.orgacs.org-sigmatropic rearrangement (the aza-Cope rearrangement) to generate an enol intermediate. emich.edu Subsequently, an intramolecular Mannich cyclization of the enol occurs, leading to the formation of a pyrrolidine (B122466) ring. emich.eduwikipedia.org This cascade reaction can create multiple new bonds and stereocenters in a single, efficient step. wikipedia.orgemich.edu

Cycloaddition Reactions Involving this compound

This compound participates in a variety of transition metal-catalyzed cycloaddition reactions, with palladium catalysis being particularly well-studied. acs.orgclockss.orgmdpi.com These reactions often proceed through the formation of a zwitterionic π-allylpalladium intermediate, which is generated by the oxidative addition of a Pd(0) catalyst to the vinyloxirane. acs.orgclockss.org This versatile intermediate can then react with various partners.

In [3+2] cycloadditions, the oxygen anion of the π-allylpalladium intermediate can act as a nucleophile. For example, reaction with imines leads to the formation of 1,3-oxazolidine derivatives. clockss.org The reaction is highly regioselective, with the intramolecular nucleophilic attack occurring on the internal carbon of the π-allyl moiety. clockss.org

Palladium catalysts also facilitate the ring-opening reaction of this compound with cyclopropenones. acs.org The reaction begins with the formation of the π-allylpalladium intermediate. The alkoxide oxygen of this intermediate attacks the carbonyl carbon of the cyclopropenone, triggering a ring-opening to form a reactive species that ultimately yields conjugated alkadienyl carboxylates. acs.org

Furthermore, palladium-catalyzed carboxylation of 2-vinyloxiranes with carbon dioxide provides a route to five-membered cyclic carbonates. mdpi.comencyclopedia.pub The π-allylpalladium alkoxide intermediate attacks CO₂, and subsequent intramolecular cyclization affords the carbonate product. mdpi.comencyclopedia.pub

Table 3: Examples of Palladium-Catalyzed Reactions of this compound

| Reaction Partner | Catalyst System | Product Type |

|---|---|---|

| Imines | Pd(dba)₂ / DPPE | 1,3-Oxazolidines |

| Diphenylcyclopropenone (B372975) | Pd(OAc)₂ / dppb | Conjugated Alkadienyl Carboxylate |

| Carbon Dioxide | Pd(0) complexes | Cyclic Carbonates |

Reaction with Cyclopropenones

The palladium-catalyzed ring-opening reaction of this compound with cyclopropenones, such as diphenylcyclopropenone, has been investigated. acs.org This reaction does not typically yield the expected six- or eight-membered lactones. Instead, it produces conjugated alkadienyl carboxylates. acs.org

The process is initiated by the formation of a zwitterionic π-allyl palladium intermediate from this compound in the presence of a palladium catalyst like Pd(dba)₃·CHCl₃/BINAP. acs.org The alkoxide oxygen of this intermediate then performs a nucleophilic attack on the electrophilic carbonyl carbon of the cyclopropenone. This attack triggers the opening of the cyclopropenone ring, leading to a key Pd-complex intermediate which, through reductive elimination, forms the final conjugated alkadienyl carboxylate product. acs.org

The reaction's scope has been evaluated with various symmetrical 2,3-diarylcyclopropenones, which successfully undergo the ring-opening reaction with this compound to afford the corresponding conjugated alkadienyl carboxylates in good yields, albeit with moderate E/Z selectivity. acs.org Unsymmetrical cyclopropenones can also be used. For instance, a cyclopropenone with both a phenyl and a t-butyl group reacts selectively. acs.org However, using a cyclopropenone with phenyl and methyl groups results in a mixture of regioisomers. acs.org A gram-scale reaction between diphenylcyclopropenone and this compound has been shown to produce the desired product in a 58% yield. acs.org

Table 1: Palladium-Catalyzed Reaction of this compound with Various Cyclopropenones acs.org

| Cyclopropenone Substituents | Catalyst System | Product Type | Yield (%) | E/Z Ratio |

| Diphenyl | Pd(OAc)₂ / dppb | Conjugated Alkadienyl Carboxylate | 38 | 1/0.5 |

| Diphenyl (gram-scale) | Pd(dba)₃·CHCl₃ / BINAP | Conjugated Alkadienyl Carboxylate | 58 | N/A |

| Diaryl (various para-substituents) | Pd(dba)₃·CHCl₃ / BINAP | Conjugated Alkadienyl Carboxylates | Good | Moderate |

| Phenyl and t-butyl | Pd(dba)₃·CHCl₃ / BINAP | Conjugated Alkadienyl Carboxylate | 37 | 1.5/1 |

| Phenyl and methyl | Pd(dba)₃·CHCl₃ / BINAP | Regioisomers | 46 | 1/0.3 |

C-H Activation and Coupling Reactions

Cobalt(III)-Catalyzed C-C Coupling

Cobalt(III)-catalyzed C-C coupling reactions involving this compound have been developed as a method for C-H activation. researchgate.net Specifically, the hydroarylation of this compound with indoles, directed by a picolinamide (B142947) group, has been achieved. researchgate.net This reaction leads to the formation of C2-allylated indole (B1671886) products. researchgate.net The process is believed to proceed via C-H activation on the indole, followed by olefin insertion and subsequent β-oxygen elimination. researchgate.net

Manganese-Catalyzed Sequential C-H and C-C/C-Het Bond Activation

Manganese catalysis provides an environmentally friendly and operationally simple method for the sequential activation of C-H and C-C/C-Het bonds, with 2-vinyloxiranes being one of the coupling partners. nih.gov This methodology has been successfully applied to the synthesis of allylic alcohols. nih.govucc.ie The reaction of arenes and heteroarenes, including indoles, with 2-vinyloxiranes in the presence of a manganese catalyst results in 2-substituted products that incorporate both a double bond and an alcohol functional group. ucc.ie These reactions can proceed efficiently even under neat (solvent-free) conditions, which is a significant advantage for abundant metal-catalyzed C-H activation reactions. nih.gov

Characterization of Reactive Intermediates

Masked Dienolates

This compound has been effectively utilized as a "masked dienolate" in organic synthesis. acs.orgnih.govresearchgate.netresearchmap.jp This reactivity is demonstrated in the direct vinylogous Mannich-type reaction with an α-imino ester. acs.orgnih.gov This application avoids the separate formation of an enolate or silyl (B83357) enol ether, providing a more efficient synthetic route. acs.org The scandium triflate-mediated Meinwald rearrangement of vinyloxiranes can generate dienolates in situ, which can then participate in further reactions. researchgate.net

π-Allyl Palladium Intermediates

The formation of π-allyl palladium intermediates is a key feature of palladium-catalyzed reactions involving vinyloxiranes. acs.orgacs.orgmdpi.comencyclopedia.pub When a Pd(0) catalyst is used, it undergoes oxidative addition to the vinyloxirane, leading to the formation of a zwitterionic π-allyl palladium intermediate. acs.orgmdpi.comencyclopedia.pub This intermediate is a versatile species that can react with various nucleophiles. For example, in reactions with 1,3-diketones, the π-allyl palladium intermediate leads to the formation of polymers containing an allyl alcohol moiety. acs.org The stereochemistry of the resulting polymers is predominantly the E-configuration. acs.org The β-hydrogen elimination from this intermediate can sometimes be a competing reaction pathway. acs.orgresearchgate.net

Catalysis in 2 Methyl 2 Vinyloxirane Transformations

Lewis Acid Catalysis

Lewis acids are highly effective catalysts for the transformation of 2-methyl-2-vinyloxirane, primarily by activating the epoxide ring through coordination with the oxygen atom. This activation facilitates nucleophilic attack and rearrangement reactions. Commonly employed Lewis acids include scandium(III) triflate (Sc(OTf)3), boron trifluoride etherate (BF3·OEt2), zinc(II) triflate (Zn(OTf)2), zinc chloride (ZnCl2), and ethylaluminum dichloride (EtAlCl2). ucla.edu

Research has demonstrated that these Lewis acids can promote the facile 1,2-alkyl migration in this compound derivatives, leading to the formation of α-quaternary aldehydes with high yield and optical purity. ucla.edu The reaction conditions are generally mild, with BF3·OEt2, for instance, effecting the rearrangement at -78°C in just 2 minutes. ucla.edu The mechanism involves the coordination of the Lewis acid to the epoxide oxygen, which weakens the carbon-oxygen bond and promotes the migration of an adjacent alkyl group to the carbocationic center formed upon ring opening. ucla.edu

A synergistic catalytic system of Sc(OTf)3 and BF3·OEt2 has been utilized in the benzannulation of 2-vinyloxiranes with 3-formylchromones. researchgate.netacs.org This process involves a cascade of reactions including in situ diene formation, [4+2] cycloaddition, elimination, and ring-opening to produce functionalized 2-hydroxybenzophenones. researchgate.net This methodology has also been extended to the synthesis of biologically relevant 1,4-naphthoquinones and anthraquinones. researchgate.net

The choice of Lewis acid can influence the reaction pathway. For example, in the presence of CuI, the Grignard reagent of 3-chloro-2-methyl-1-propene reacts with this compound to yield an allylic alcohol. thieme-connect.com

Table 1: Lewis Acid Catalyzed Transformations of this compound

| Catalyst | Reaction Type | Product | Reference |

|---|---|---|---|

| Sc(OTf)3/BF3·OEt2 | Benzannulation | 2-Hydroxybenzophenones | researchgate.netacs.org |

| BF3·OEt2 | Rearrangement | α-Quaternary Aldehydes | ucla.edu |

| Zn(OTf)2 | Rearrangement | α-Quaternary Aldehydes | ucla.edu |

| ZnCl2 | Rearrangement | α-Quaternary Aldehydes | ucla.edu |

| EtAlCl2 | Rearrangement | α-Quaternary Aldehydes | ucla.edu |

Transition Metal Catalysis

Transition metals are instrumental in catalyzing a diverse range of transformations involving this compound, leveraging their ability to activate the molecule through various mechanistic pathways.

Palladium catalysts are particularly effective in promoting ring-opening and cycloaddition reactions of this compound. These reactions typically proceed through the formation of a zwitterionic π-allyl palladium intermediate. acs.org For instance, the reaction of this compound with diphenylcyclopropenone (B372975) in the presence of a palladium catalyst and a ligand results in a ring-opening reaction to form conjugated alkadienyl carboxylates. acs.org

In the presence of carbon dioxide, palladium catalysts can facilitate the carboxylation of 2-vinyloxiranes to produce vinyl-substituted 5-membered cyclic carbonates. mdpi.comencyclopedia.pub This reaction involves the formation of a π-allylpalladium alkoxide intermediate, which then reacts with CO2. mdpi.comencyclopedia.pub

Palladium-catalyzed [3+2] cycloaddition reactions between vinyloxiranes and imines have been developed to synthesize 1,3-oxazolidine derivatives with high efficiency and regioselectivity. clockss.org The reaction is initiated by the oxidative addition of the Pd(0) catalyst to the vinyloxirane to form a π-allylpalladium intermediate. clockss.org

Cobalt catalysts have been employed in the hydroarylation of 2-vinyloxiranes with indoles via C-H activation, leading to the formation of C2-allylated indole (B1671886) products. beilstein-journals.orgresearchgate.net These reactions, however, have been noted to proceed with low stereoselectivity. beilstein-journals.orgresearchgate.net The proposed mechanism involves the generation of a Co-H intermediate, which then undergoes insertion of the vinyloxirane. beilstein-journals.org

A dual Co/Ni catalytic system has been developed for the highly regioselective ring-opening of epoxides with aryl halides. acs.org This system, utilizing vitamin B12 as a bulky catalyst, directs the nucleophilic attack to the less hindered carbon of the epoxide. acs.org

Manganese catalysts have been utilized for the synthesis of allylic alcohols through the sequential C-H and C-C/C-Het bond activation of arenes and heteroarenes with 2-vinyloxirane. rsc.org This method provides an environmentally friendly alternative to traditional protocols. rsc.org The reaction of indoles with 2-vinyloxiranes in the presence of a manganese catalyst yields 2-substituted indoles containing a double bond and a hydroxyl group. rsc.orgucc.ie

Iridium catalysts have been shown to be effective in the electrophilic ring opening of 2-methyl-2-vinyloxiranes. researchgate.netacs.org In a domino reaction sequence, a scandium-mediated Meinwald rearrangement of vinyloxiranes generates dienolates in situ. These dienolates then undergo an iridium-catalyzed asymmetric γ-allylic alkylation with aromatic allylic alcohols to produce chiral γ-allylic crotonaldehydes with high enantioselectivity. mdpi.com

Table 2: Transition Metal Catalyzed Transformations of this compound

| Metal | Catalyst System | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Palladium | Pd(OAc)2 / dppb | Ring-Opening | Conjugated Alkadienyl Carboxylate | acs.org |

| Palladium | Pd(0) | Carboxylation | Vinyl-substituted Cyclic Carbonate | mdpi.comencyclopedia.pub |

| Palladium | Pd(dba)2 / dppe | [3+2] Cycloaddition | 1,3-Oxazolidine | clockss.org |

| Cobalt | Co(III) | C-H Activation/Hydroarylation | C2-allylated Indole | beilstein-journals.orgresearchgate.net |

| Cobalt/Nickel | Vitamin B12 / Ni | Ring-Opening | Linear Alcohol | acs.org |

| Manganese | [MnBr(CO)5] | C-H/C-C Activation | Allylic Alcohol | rsc.org |

Manganese Catalysis in Bond Activation

Organocatalysis and Biocatalysis

While the use of organocatalysis and biocatalysis specifically with this compound is not as extensively documented in the provided search results as Lewis acid and transition metal catalysis, the broader field of asymmetric organocatalysis for epoxide ring-opening is well-established. acs.org Chiral phosphoric acids, for example, have been used for the regiodivergent intramolecular ring-opening of epoxides. acs.org The principles of organocatalytic nucleophilic aromatic substitution and other cycloaddition reactions have been applied to various substrates, suggesting potential applicability to this compound. rsc.org

Biocatalytic approaches, such as the use of toluene (B28343) dioxygenase (TDO), have been employed in the synthesis of conduritol C analogs, where a non-isolated vinylepoxide derivative undergoes an enantioselective ring opening. mdpi.com This highlights the potential for enzymatic systems to effect stereocontrolled transformations on similar substrates.

Further research is needed to fully explore the potential of organocatalysis and biocatalysis in the specific context of this compound transformations.

Heterogeneous Catalysis (e.g., Silica (B1680970) Gel, Silver Surfaces)

Heterogeneous catalysis involves the use of a catalyst in a different phase from the reactants. In the context of this compound transformations, solid catalysts such as silica gel and metallic surfaces like silver play a significant role. These catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for recycling, making them valuable in synthetic processes. scholarsresearchlibrary.comresearchgate.net

Silica Gel

Silica gel (SiO₂) is a widely used amorphous and porous form of silicon dioxide that can function as a solid acid catalyst. scholarsresearchlibrary.com Its large surface area and acidic sites (silanol groups) facilitate various organic transformations, including rearrangements of epoxides. Research has shown that silica gel can effectively catalyze the rearrangement of vinyloxiranes. ucla.edusioc.ac.cn

Studies on tertiary allylic epoxides, a class that includes derivatives of this compound, demonstrate that silica gel is among the mild reagents capable of inducing a facile 1,2-alkyl migration. ucla.edu This rearrangement leads to the formation of quaternary aldehydes. ucla.edu In a related context, it has been observed that β,γ-unsaturated aldehydes, which can be formed from the initial ring-opening of vinyl epoxides, can subsequently isomerize to the more stable α,β-unsaturated aldehydes upon chromatography on silica gel. sioc.ac.cn This indicates that silica gel can promote the migration of the double bond to be in conjugation with the carbonyl group, yielding a thermodynamically favored product. sioc.ac.cn

| Substrate Type | Catalyst | Transformation | Product Type | Reference |

|---|---|---|---|---|

| 2-Methyl-2-vinyl-3-alkyloxiranes | Silica Gel | 1,2-Alkyl Migration | 2-Methyl-2-vinylalkanal (Quaternary Aldehyde) | ucla.edu |

| β,γ-Unsaturated Aldehydes (from vinyloxiranes) | Silica Gel | Isomerization | α,β-Unsaturated Aldehyde | sioc.ac.cn |

Silver Surfaces

The interaction of this compound, also known as isoprene (B109036) oxide, with silver surfaces has been a subject of detailed surface science studies, particularly in the context of olefin epoxidation chemistry. osti.gov On a silver (Ag(110)) surface, this compound has been shown to form a strongly bound oxametallacycle intermediate. osti.gov This intermediate is formed by the ring-opening of the epoxide at the carbon atom bonded to both the vinyl and methyl groups. osti.gov

The fate of this surface-bound oxametallacycle is highly dependent on the temperature. At lower temperatures, the intermediate can undergo a ring-closure reaction, reforming and desorbing as this compound. osti.gov This process occurs in two distinct peaks at 320 K and 460 K. osti.gov However, if the surface temperature is higher, the oxametallacycle follows a different reaction pathway. It undergoes an isomerization reaction via a 1,4-hydrogen transfer, leading to the formation of 2-methyl-2-butenal, which then desorbs from the silver surface in a single peak at 460 K. osti.gov

These findings highlight the dual role of the silver surface, acting as a platform for both the stabilization of a reactive intermediate and the catalysis of temperature-dependent selective transformations. osti.gov

| Reactant | Catalyst/Surface | Intermediate | Temperature (K) | Reaction Pathway | Product | Reference |

|---|---|---|---|---|---|---|

| This compound | Ag(110) | Oxametallacycle | 320 | Ring-Closure | This compound | osti.gov |

| This compound | Ag(110) | Oxametallacycle | 460 | Ring-Closure | This compound | osti.gov |

| This compound | Ag(110) | Oxametallacycle | 460 | Isomerization (1,4-H transfer) | 2-Methyl-2-butenal | osti.gov |

Applications of 2 Methyl 2 Vinyloxirane in Complex Molecule Synthesis

As a Versatile Synthetic Building Block and Intermediate

2-Methyl-2-vinyloxirane, also known as isoprene (B109036) monoxide, is a valuable and highly reactive species that has found wide utility in organic synthesis. acs.orgnih.gov Its character, featuring a carbon-carbon double bond adjacent to an oxirane ring, allows it to function as a potent electrophile and radical acceptor, making it a crucial building block in a diverse array of reactions. researchgate.net The presence of three distinct electrophilic sites enables its transformation into synthetically useful linear allylic or branched homoallylic alcohols. researchgate.net

This compound serves as a versatile intermediate for the synthesis of biologically active compounds and other useful building blocks. acs.orgsemanticscholar.org For instance, it can be used as a precursor to β,γ-unsaturated aldehydes through Lewis acid-catalyzed ring-opening and rearrangement. acs.org It has also been employed in the synthesis of (E)-4-hydroxydimethylallyl diphosphate (B83284) (HDMAPP), a key intermediate in the methylerythritol phosphate (B84403) (MEP) pathway of isoprenoid biosynthesis. semanticscholar.org The ring-opening of this compound with titanium (IV) tetrachloride yields a chloroalcohol intermediate with a preferred (E)-geometry (97:3), which is then diphosphorylated to produce HDMAPP. semanticscholar.org

Furthermore, this compound participates in various transition-metal-catalyzed reactions. For example, it reacts with organobismuth compounds in the presence of a palladium catalyst to afford allylic alcohols. acs.org Its ability to undergo ring-opening and rearrangement processes promoted by Lewis acids or transition-metal catalysis underscores its significance as a flexible tool in synthetic organic chemistry. acs.orgresearchgate.net

Synthesis of Nitrogen-Containing Heterocycles

This compound is a key starting material for the synthesis of various nitrogen-containing heterocycles, which are significant structural motifs in many biologically active compounds. chemrevlett.comrsc.org

The synthesis of pipecolinic acid esters has been successfully achieved using this compound as a masked dienolate. acs.org In a direct vinylogous Mannich-type reaction, this compound reacts with an α-imino ester in the presence of a Lewis acid. This reaction proceeds without the pre-formation of an enolate or silyl (B83357) enol ether. acs.orgresearchgate.net The resulting Mannich adduct serves as a useful intermediate that can be converted to cis-5-substituted pipecolinic acid ethyl ester under simple hydrogenation conditions. acs.org This method provides a rapid and efficient route to these important six-membered nitrogen-containing heterocycles. acs.org

Table 1: Synthesis of Pipecolinic Acid Derivatives from this compound acs.org

| Electrophile | Lewis Acid | Product | Yield (%) |

|---|---|---|---|

| N-benzhydryl-α-imino ester | Sc(OTf)3 | cis-5-substituted pipecolinic acid ethyl ester | Not specified |

This compound is a valuable precursor for the synthesis of pyrrolidines and the more complex pyrrolizidine (B1209537) alkaloids. psu.eduresearchgate.net Pyrrolizidine alkaloids are a large class of natural products known for their diverse biological activities. uvic.caresearchgate.net The synthesis of these compounds often involves the construction of a pyrrolidine (B122466) ring as a key step. nih.govkib.ac.cn

One approach involves the nucleophilic opening of the epoxide ring of a vinyloxirane derivative with an appropriate amine, followed by ring-closing metathesis (RCM) to form the pyrrolidine or piperidine (B6355638) ring. psu.edu For instance, the reaction of (S)-vinyloxirane with 2-benzyloxymethylallylamine, followed by RCM, is a key step in an efficient asymmetric synthesis of isofagomine, a potent glycosidase inhibitor. psu.eduresearchgate.net The regioisomeric product from the initial epoxide opening can be used to synthesize a C6 pyrrolidine azasugar. psu.edu

Furthermore, iridium-catalyzed domino-ring-opening cyclization of vinyl aziridines with β-ketocarbonyls provides a divergent route to functionalized pyrrolidines and pyrrolines. acs.org While this example uses vinyl aziridines, the principle of using vinyl-substituted three-membered rings highlights a potential synthetic strategy that could be adapted for this compound derivatives.

Oxazolidinones are an important class of heterocyclic compounds, with some derivatives exhibiting significant antibacterial activity. orientjchem.orgorganic-chemistry.org The synthesis of oxazolidinone derivatives can be achieved from vinyloxiranes. researchgate.net Palladium-catalyzed reactions of vinyloxiranes with isocyanates are a known method for constructing the 4-vinyl-1,3-oxazolidin-2-one skeleton. researchgate.net The reaction of 2-vinyloxiranes with organic azides under a carbon monoxide atmosphere, catalyzed by palladium acetate (B1210297), also yields 3-vinyloxazolidin-2-one (B1207422) derivatives. This process involves the insertion of CO into a Pd-N bond, followed by cyclization.

The palladium-catalyzed asymmetric cycloaddition of vinyloxiranes with unsymmetrical carbodiimides provides a highly enantioselective route to 4-vinyl-1,3-oxazolidin-2-imine derivatives. researchgate.netnih.govacs.org These compounds are of interest due to their potential biological activities. chemrevlett.com The reaction, catalyzed by a palladium(0) complex with a chiral phosphine (B1218219) ligand such as TolBINAP, can achieve excellent yields and high enantiomeric excesses (up to >99% ee). nih.govacs.org

The stereoselectivity of this transformation is significantly influenced by the structure of the chiral ligand, the substrates, and the reaction conditions. researchgate.net The presence of a bulky alkyl group on one of the nitrogen atoms of the carbodiimide (B86325) can enhance the product ratio in favor of the desired N-aryl-3-alkyl-1,3-oxazolidin-2-imine. nih.gov The enantiodetermining step is believed to be the nucleophilic attack of the anionic nitrogen of the carbodiimide, where steric interactions with the chiral ligand dictate the stereochemical outcome. nih.gov

Table 2: Enantioselective Synthesis of Oxazolidin-2-imines nih.gov

| Vinyloxirane Substrate | Carbodiimide | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 2-Vinyloxirane | Unsymmetrical Carbodiimides | TolBINAP | 70-99 | up to 95 |

Oxazolidinone Derivatives

Formation of Quaternary Carbon Centers

The construction of quaternary carbon centers, particularly in a stereocontrolled manner, is a significant challenge in organic synthesis. acs.org this compound has been utilized in reactions designed to create such centers. acs.orgescholarship.org

One strategy involves the palladium-catalyzed reaction of this compound with β-keto esters. acs.org This reaction, in the presence of a chiral phosphine ligand, proceeds with both regio- and stereoselectivity to yield 2-hydroxytetrahydrofuran-3-carboxylates, which contain a quaternary carbon center. acs.org

Another approach is the divergent opening of 2-vinyloxiranes with nucleophiles like dithianes, which can lead to the formation of a quaternary carbon. scholaris.ca The regioselectivity of the nucleophilic attack on the vinyloxirane is key to this transformation. Furthermore, transition metal-catalyzed allylic substitution reactions using substrates derived from vinyloxiranes are a powerful tool for constructing vicinal quaternary centers. acs.org For example, Ru-catalyzed enantiospecific allylic substitution with lithium ester enolates has been shown to be effective in creating these complex stereocenters. acs.org

Synthesis of Chiral Carbonyl Synthons and Amino Aldehydes

This compound serves as a valuable starting material for the synthesis of complex chiral molecules, particularly chiral carbonyl synthons and amino aldehydes. A key transformation involves the stereospecific rearrangement of optically active tertiary allylic epoxides, derived from this compound, to produce optically active quaternary aldehydes. ucla.edu This method establishes an acyclic quaternary carbon center with high yield and optical purity. ucla.edu

The process begins with 2-methyl-2-vinyl-3-alkyloxiranes, which can be readily prepared. These compounds undergo a facile 1,2-alkyl migration with an inversion of configuration, leading to the formation of 2-methyl-2-vinylalkanals. ucla.edu This rearrangement can be induced by various reagents under generally mild conditions. ucla.edu For instance, treatment with boron trifluoride etherate (BF₃·OEt₂) at low temperatures (-78 °C) for a short duration (2 minutes) effectively promotes the reaction. ucla.edu Other conditions include the use of 5 M lithium perchlorate (B79767) in refluxing ether, anhydrous zinc triflate (Zn(OTf)₂), zinc chloride (ZnCl₂), ethylaluminum dichloride (EtAlCl₂), silica (B1680970) gel, and sonication. ucla.edu